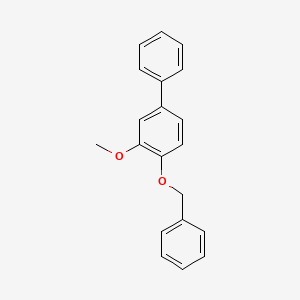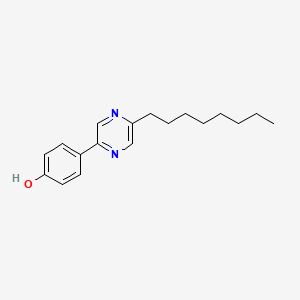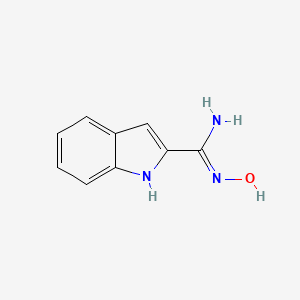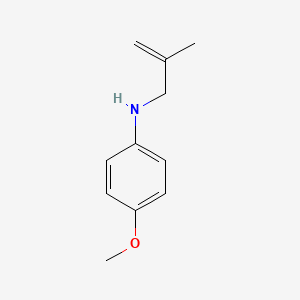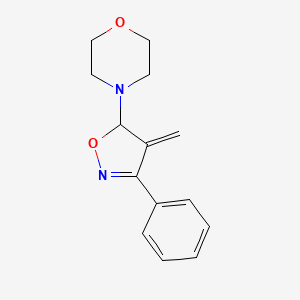![molecular formula C24H32O4SSi2 B14287909 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione CAS No. 114125-21-2](/img/structure/B14287909.png)
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is a complex organic compound characterized by the presence of trimethylsilyl groups and a thiolane-2,5-dione core. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with target molecules. This selective interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- ®-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is unique due to its thiolane-2,5-dione core and the presence of multiple trimethylsilyl groups. This combination provides the compound with distinct chemical properties, including enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
| 114125-21-2 | |
Molekularformel |
C24H32O4SSi2 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
3,4-bis[phenyl(trimethylsilyloxy)methyl]thiolane-2,5-dione |
InChI |
InChI=1S/C24H32O4SSi2/c1-30(2,3)27-21(17-13-9-7-10-14-17)19-20(24(26)29-23(19)25)22(28-31(4,5)6)18-15-11-8-12-16-18/h7-16,19-22H,1-6H3 |
InChI-Schlüssel |
OXYBKEKQSRGUDO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C1C(C(=O)SC1=O)C(C2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)

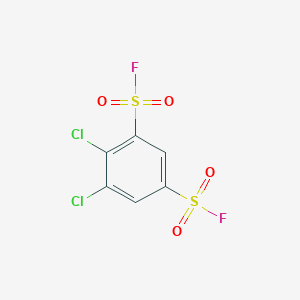
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
